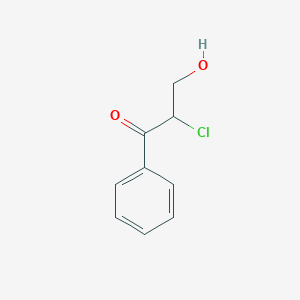

2-Chloro-3-hydroxy-1-phenylpropan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55056-02-5 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-3-hydroxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6H2 |

InChI Key |

HVJHEKJVECGUOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CO)Cl |

Origin of Product |

United States |

Contextual Significance in Synthetic Organic Transformations

The importance of 2-Chloro-3-hydroxy-1-phenylpropan-1-one in synthetic organic chemistry is derived from the dual reactivity imparted by its functional groups. The α-haloketone moiety is a particularly potent electrophile, making the α-carbon susceptible to nucleophilic substitution reactions. nih.gov This reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov Consequently, this compound is an excellent precursor for introducing a wide array of functionalities at the C-2 position.

Furthermore, the presence of the β-hydroxyl group opens pathways for transformations such as oxidation to a 1,3-dicarbonyl compound, or elimination to form an α,β-unsaturated ketone. The interplay between the chloro, hydroxyl, and ketone groups allows for sequential and selective reactions. For instance, the hydroxyl group can be protected, allowing for selective chemistry at the α-chloro position, followed by deprotection and further manipulation of the alcohol. This strategic potential makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. For example, related chlorohydrin compounds are key intermediates in the synthesis of important drugs like fluoxetine (B1211875) and duloxetine. googleapis.comgoogle.com

Current Research Trajectories and Challenges for the Compound

Chemo- and Regioselective Synthetic Pathways

Achieving the desired arrangement of functional groups in this compound involves careful selection of reagents and reaction sequences.

Multistep Chemical Synthesis Strategies

Multistep synthesis provides a logical approach to constructing complex molecules like this compound by building the carbon skeleton and introducing functional groups in a controlled sequence. A common strategy involves the formation of the β-hydroxy ketone core, followed by selective chlorination.

One plausible multistep pathway begins with an aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation. nih.gov This reaction can form the β-hydroxy carbonyl structure from simpler precursors. For instance, the enolate of propiophenone could react with formaldehyde (B43269) in a directed aldol addition to yield 3-hydroxy-1-phenylpropan-1-one. This intermediate possesses the required carbon framework and the hydroxyl group at the C3 position. The subsequent challenge, addressed in the next section, is the regioselective introduction of a chlorine atom at the C2 position. Chiral vicinal amino alcohols, which share a similar structural motif, are often synthesized through various multi-step chemical, chemo-enzymatic, and enzymatic reaction strategies. researchgate.net

Direct Chlorination Approaches and Selectivity Considerations

Direct chlorination of the precursor, 3-hydroxy-1-phenylpropan-1-one, at the α-carbon (C2) is a key step that demands high selectivity. Sulfuryl chloride (SO₂Cl₂) is a common reagent for the α-chlorination of ketones. acs.orggoogle.com However, its use presents significant selectivity challenges.

Regioselectivity: The primary challenge is to direct chlorination to the α-carbon adjacent to the carbonyl group without affecting the phenyl ring. Aromatic rings, especially those activated by hydroxyl groups (if unprotected), can undergo electrophilic chlorination. google.com

Chemoselectivity: The reaction must be selective for the C-H bond at the C2 position over the O-H bond of the hydroxyl group. Furthermore, preventing over-halogenation to form 2,2-dichloro-3-hydroxy-1-phenylpropan-1-one is crucial. The formation of di-halogenated ketones is a known side reaction in the direct halogenation of acetophenone (B1666503) derivatives. google.com

Reaction conditions play a critical role in controlling selectivity. The choice of solvent is paramount; chlorinated solvents like dichloromethane are often used for reactions with sulfuryl chloride. google.com The presence of moderators, such as alcohols, can also influence the reaction pathway. The mechanism often involves the formation of an enol or enolate intermediate, which then attacks the chlorinating agent. Controlling the formation and reactivity of this intermediate is key to achieving high yields of the desired mono-chlorinated product.

Organometallic Reagent Mediated Syntheses

Organometallic reagents offer alternative and often highly selective routes to α-halo ketones. One effective method involves the acylation of organometallic reagents with specialized chloro-acetamides. For example, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can be acylated with N-methoxy-N-methylchloroacetamide. This approach provides a simple, high-yielding synthesis of α-chloro ketones. google.com

Another powerful strategy employs Weinreb amides. The chemoselective addition of halomethyllithium carbenoids (LiCH₂Cl) to a Weinreb amide precursor at low temperatures (e.g., -78°C) can produce the target α-chloro ketone. organic-chemistry.org The stability of the tetrahedral intermediate formed with the Weinreb amide prevents a second addition of the organometallic reagent, thus avoiding the formation of carbinol byproducts. organic-chemistry.org This method is versatile and tolerates a variety of functional groups. organic-chemistry.org

Stereoselective Synthesis Approaches

The C3 carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-Chloro-3-hydroxy-1-phenylpropan-1-one. Synthesizing a specific enantiomer requires stereoselective methods.

Enantioselective Catalysis in the Synthesis of Chiral β-Hydroxy Ketones

Enantioselective catalysis is a powerful tool for creating chiral molecules. This can be achieved either by building the chiral center during the formation of the β-hydroxy ketone skeleton or by stereoselectively reducing a prochiral precursor.

One prominent method is the asymmetric aldol reaction, which creates the C-C bond and the hydroxyl-bearing stereocenter simultaneously with high enantioselectivity. nih.gov Another approach involves the enzymatic reduction of a suitable precursor. For example, ketoreductases (KREDs) can catalyze the asymmetric reduction of α-chloro-β-ketoesters or similar prochiral ketones to yield chiral chlorohydrins with very high enantiomeric excess (ee). A patent describes a process for preparing (S)-2-chloro-1-(3-hydroxyphenyl)ethanol from alpha-chloro-3-hydroxyacetophenone using a ketoreductase, achieving a substrate conversion rate of over 99% and an ee value of 100%. google.com This alcohol product could then be oxidized to the desired ketone while preserving the chiral center.

Organocatalytic Asymmetric Methodologies

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, particularly for aldol reactions. nih.gov Chiral amines, such as proline and its derivatives, are highly effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. nih.govnih.gov

The mechanism typically involves the formation of a chiral enamine intermediate from the ketone donor and the organocatalyst. This enamine then attacks the aldehyde acceptor in a stereocontrolled fashion, directed by the chiral scaffold of the catalyst. After hydrolysis, the chiral β-hydroxy ketone product is released, and the catalyst is regenerated. Cinchona alkaloids and their derivatives are another class of highly successful organocatalysts for asymmetric aldol reactions, capable of producing adducts in high yields and with excellent enantioselectivities. acs.orgacs.org

The table below illustrates the effectiveness of various organocatalysts in a model asymmetric aldol reaction between a ketone and an aldehyde, showcasing typical yields and enantioselectivities that can be achieved.

| Catalyst System | Ketone Donor | Aldehyde Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reference Concept |

|---|---|---|---|---|---|

| L-Proline | Acetone | 4-Nitrobenzaldehyde | 68 | 76 | nih.gov |

| (S)-Diphenylprolinol silyl ether | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 99 | mdpi.com |

| 9-Amino-9-deoxy-epi-cinchonine / TFA | O-protected hydroxyacetone | β,γ-Unsaturated α-keto ester | High | Excellent | acs.orgacs.org |

| Chiral Prolinamide / Zinc Triflate | Cyclohexanone | 4-Nitrobenzaldehyde | up to 98 | up to 94 | nih.gov |

| Chiral Thiourea | o-Hydroxyacetophenone | Trifluoromethyl ketone | High | High | researchgate.net |

These organocatalytic methods provide a direct and efficient route to enantioenriched β-hydroxy ketones, which are crucial intermediates for the synthesis of the specific stereoisomers of this compound.

Transition Metal-Catalyzed Asymmetric Reductions

The asymmetric reduction of prochiral ketones represents a powerful strategy for accessing chiral alcohols. wikipedia.org In the context of synthesizing this compound, this would typically involve the stereoselective reduction of a suitable precursor such as 2-chloro-1-phenyl-1,3-propanedione. Transition metal complexes, featuring a chiral ligand, are highly effective for this transformation, offering high enantioselectivity and catalytic efficiency. wikipedia.org

Ruthenium(II) catalysts, particularly those developed by Noyori and others, are widely used for the asymmetric hydrogenation of ketones. youtube.com These systems often employ a ruthenium center complexed with a chiral diamine and a diphosphine ligand, such as BINAP. nih.govrsc.orgnih.gov The mechanism involves the formation of a ruthenium hydride species that delivers hydrogen to the carbonyl group in a stereochemically controlled manner. youtube.comnih.gov This approach has proven effective for a wide range of aromatic and heteroaromatic ketones, yielding valuable chiral alcohols with extremely high enantiomeric excess (e.e.), often up to 99.9%. nih.govrsc.orgnih.gov The application of such catalysts to α-chloro aromatic ketones has been specifically investigated, demonstrating their utility for creating chiral chlorohydrins. amanote.com

The following table summarizes representative results for the asymmetric hydrogenation of related aromatic ketones, illustrating the effectiveness of Ru-based catalysts.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

| Ru-NNP Complex | Acetophenone | (R)-1-phenylethanol | >99% | nih.govrsc.org |

| Ru-TsDPEN Complex | Aromatic Ketones | Chiral Alcohols | High | amanote.com |

Biocatalytic Synthesis Utilizing Enzymes

Biocatalysis has emerged as an indispensable tool in modern organic synthesis, providing a green and highly selective alternative to traditional chemical methods. nih.gov The use of enzymes for producing single-enantiomer drug intermediates is increasingly important in the pharmaceutical industry. nih.govresearchgate.netjocpr.com Enzyme-catalyzed reactions are valued for their high enantioselectivity and regioselectivity, and they operate under mild conditions of temperature and pressure, which minimizes issues like racemization and rearrangement. nih.govresearchgate.net For the synthesis of chiral molecules like this compound, enzymes such as lyases and lipases offer powerful synthetic routes. nih.govjocpr.com

Benzaldehyde (B42025) Lyase (BAL) from Pseudomonas fluorescens is a thiamine (B1217682) diphosphate (ThDP)-dependent enzyme that excels at catalyzing the formation of carbon-carbon bonds. nih.govresearchgate.net It is particularly valuable for the synthesis of chiral α-hydroxy ketones through the enantioselective carboligation of aldehydes. nih.govrsc.org This reaction can join an aldehyde donor with an aldehyde acceptor to produce complex molecules with high stereocontrol. researchgate.net

The synthesis of (R)-2-hydroxy-1-phenylpropan-1-one derivatives is a well-established application of BAL. researchgate.net The enzyme can accommodate a wide range of substituted aromatic aldehydes, making it suitable for synthesizing the chloro-substituted target molecule. rwth-aachen.de In a typical reaction, a chloro-substituted benzaldehyde would act as the acceptor aldehyde, while an aliphatic aldehyde like acetaldehyde serves as the donor. The enzyme's chiral active site directs the formation of the (R)-configured stereocenter at the hydroxyl-bearing carbon with high fidelity. nih.govrsc.org This biocatalytic approach is noted for affording highly diastereoselective α-hydroxy ketones. rsc.org

| Enzyme | Reaction Type | Substrates | Product Type | Selectivity | Reference |

| Benzaldehyde Lyase (BAL) | Carboligation | Aromatic & Aliphatic Aldehydes | (R)-α-Hydroxy Ketones | High Enantio- and Diastereoselectivity | nih.govresearchgate.netrsc.org |

Dynamic Kinetic Resolution (DKR) is a highly efficient technique that can convert an entire racemic mixture into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of standard kinetic resolution. princeton.eduscielo.br This method combines the enantioselective transformation of one enantiomer, typically catalyzed by an enzyme, with the simultaneous in situ racemization of the remaining, unreacted enantiomer. scielo.br

For the synthesis of a single enantiomer of this compound, a DKR process would involve a lipase (B570770) for the enantioselective acylation of the secondary hydroxyl group. princeton.edujocpr.com Lipases are widely used for their ability to resolve racemic alcohols with high selectivity. jocpr.com In this process, the lipase would selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate (B1210297), leaving the S-enantiomer untouched. researchgate.net

To achieve DKR, a racemization catalyst is added to continuously convert the unreactive S-enantiomer back into the racemic mixture. Ruthenium complexes are commonly employed for this purpose, as they effectively racemize secondary alcohols without interfering with the lipase's activity. princeton.edunih.govresearchgate.net This chemoenzymatic system allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the acylated product, which can then be deacylated to yield the desired enantiopure alcohol. scielo.br This strategy has been successfully applied to the resolution of various chiral chlorohydrins. jocpr.comresearchgate.net

| Key Components | Role | Example | Reference |

| Lipase (e.g., Novozym 435) | Enantioselective Acylation | Catalyzes the selective esterification of one alcohol enantiomer. | researchgate.net |

| Racemization Catalyst | In Situ Racemization | A Ruthenium complex converts the unreacted enantiomer back to the racemate. | nih.govresearchgate.net |

| Acyl Donor | Acyl Group Source | Vinyl acetate is commonly used to form the ester. | researchgate.net |

Diastereoselective Synthesis through Auxiliary Control

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in asymmetric synthesis. mdpi.com This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of this compound, an auxiliary-controlled aldol reaction is a plausible strategy. Chiral oxazolidinones, known as Evans auxiliaries, are widely used for this purpose. mdpi.com The synthesis would begin by preparing an N-chloroacetyl derivative of the chiral auxiliary. This compound's enolate can then react with benzaldehyde in a highly diastereoselective aldol addition. The rigid, chelated transition state, dictated by the structure of the auxiliary, ensures that the incoming benzaldehyde approaches from a specific face, thereby setting the relative and absolute stereochemistry of the two newly formed stereocenters (the α-chloro and β-hydroxy groups).

Following the aldol reaction, the chiral auxiliary is removed through hydrolysis or another cleavage method, yielding the enantiomerically enriched α-chloro-β-hydroxy acid, which can then be converted to the target ketone. This approach provides excellent stereocontrol and has been a cornerstone for the asymmetric synthesis of α-hydroxy carboxylic acids and their derivatives. researchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly guiding the development of pharmaceutical manufacturing processes to minimize environmental impact. researchgate.netijrap.net This philosophy encourages the design of products and processes that reduce or eliminate the use and generation of hazardous substances. ijrap.net Key strategies include the use of catalytic rather than stoichiometric reagents, maximizing atom economy, employing safer solvents, and designing energy-efficient processes. pharmafeatures.com Biocatalysis, as discussed previously, is a prime example of a green technology, utilizing biodegradable enzymes under mild, often aqueous, conditions. nih.gov The adoption of green chemistry not only addresses environmental concerns but can also lead to more efficient, safer, and cost-effective syntheses. pharmafeatures.com

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. ijrap.netpharmafeatures.com Many organic solvents are toxic, flammable, and contribute to air pollution, making their replacement a high priority. dergipark.org.tr

Aqueous Media: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. Biocatalytic reactions, such as those catalyzed by Benzaldehyde Lyase or lipases, are often performed in aqueous buffers, making them inherently green. nih.govresearchgate.net

Solvent-Free Reactions: Performing reactions without any solvent is another highly effective green approach. ijrap.netijrpr.com These reactions reduce pollution, are often cheaper to run, and simplify product work-up. ijrap.net Several techniques facilitate solvent-free transformations:

Mechanochemistry: This involves using mechanical force, such as grinding or ball-milling, to initiate reactions between solid-state reactants. dergipark.org.trijrpr.com It eliminates the need for solvents and can enhance reaction rates. pharmafeatures.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates by directly delivering energy to reactants, often allowing for rapid, solvent-free syntheses at high yields. ijrap.netpharmafeatures.comdergipark.org.tr

Thermal Activation: Simply heating a mixture of neat reactants can often promote a reaction, avoiding the need for a solvent medium. ijrpr.com

These approaches are integral to designing more sustainable synthetic routes for pharmaceutical intermediates like this compound. pharmafeatures.com

Catalyst Recycling and Reusability Studies

The economic viability and environmental sustainability of synthetic routes to this compound and its stereoisomers are significantly enhanced by the ability to recycle and reuse the catalysts employed. Research in this area has focused on the development of robust catalytic systems that can be easily separated from the reaction mixture and used for multiple reaction cycles without a significant loss of activity or selectivity. This section explores various strategies for catalyst recycling and presents findings from reusability studies.

Heterogeneous catalysts are advantageous for their straightforward recovery through simple filtration. For instance, polymer-supported chiral catalysts have demonstrated considerable stability and reusability. In a study focused on the asymmetric reduction of α-chloro ketones, a key step in the synthesis of chiral this compound, a polymer-bound oxazaborolidine catalyst was effectively used for several cycles. The catalyst could be recovered by filtration and reused with only a marginal decrease in enantioselectivity and yield.

Another promising approach involves the use of biocatalysts, such as carbonyl reductases, which can be immobilized on solid supports. Immobilization facilitates easy separation of the enzyme from the reaction medium, allowing for its reuse. Studies on the reduction of α-halo ketones using immobilized carbonyl reductases have shown that the biocatalyst can be recycled for numerous batches, maintaining high enantioselectivity. almacgroup.com The operational stability of these biocatalytic systems is a key area of investigation, with efforts directed towards minimizing enzyme leaching and denaturation.

Chiral ionic liquids have also emerged as recyclable catalysts for the asymmetric synthesis of halohydrins. These catalysts can be separated from the product by extraction with a solvent in which the catalyst is insoluble. Research has demonstrated that a chiral phosphine functionalized polyether ionic liquid used in the asymmetric hydrogenation of β-ketoesters could be recycled up to 12 times with only a slight decrease in performance. nih.gov

The reusability of a catalyst is a critical factor in its practical application. The following table summarizes the performance of a representative recyclable catalyst over several cycles in the asymmetric reduction of an α-chloro ketone, a reaction analogous to the synthesis of chiral this compound.

Table 1: Reusability of a Polymer-Supported Chiral Catalyst in the Asymmetric Reduction of an α-Chloro Ketone

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | >99 | 98 |

| 2 | >99 | 97 |

| 3 | 98 | 97 |

| 4 | 97 | 96 |

| 5 | 95 | 95 |

| 6 | 94 | 94 |

Fundamental Reaction Pathways

The fundamental reaction pathways of this compound are centered around the reactivity of its carbonyl moiety, hydroxyl group, and the chlorinated carbon center. Each of these sites can undergo a variety of transformations, often influenced by the electronic and steric effects of the adjacent functional groups.

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group in this compound is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol addition product. libretexts.org The reactivity of the carbonyl group is influenced by both steric and electronic factors.

Common nucleophilic addition reactions at the carbonyl group include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into an alkene. This reaction is a key method for the formation of carbon-carbon double bonds.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) to the carbonyl group results in the formation of a cyanohydrin.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Diol |

| Organometallic | Methylmagnesium bromide (CH3MgBr) | Tertiary alcohol |

| Ylide | Methylenetriphenylphosphorane (Ph3P=CH2) | Alkene |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

This table presents representative examples of nucleophilic additions to a ketone; specific outcomes for this compound may vary based on reaction conditions.

Transformations Involving the Hydroxyl Group

The hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification and etherification.

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

The proximity of the hydroxyl group to the other functional groups can also lead to intramolecular reactions. For instance, under basic conditions, the hydroxyl group could potentially displace the adjacent chlorine atom to form an epoxide, although this would be in competition with other base-mediated reactions.

Reactions of the Chlorinated Carbon Center

The carbon atom bearing the chlorine atom is an electrophilic center and is susceptible to nucleophilic substitution reactions. The presence of the adjacent carbonyl group activates the C-Cl bond towards nucleophilic attack.

Common nucleophilic substitution reactions at the chlorinated carbon include:

Substitution with Amines: Reaction with primary or secondary amines can lead to the formation of α-amino ketones.

Substitution with Thiolates: Thiolates can displace the chloride to form α-thio ketones.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate.

Oxidative and Reductive Transformations

The presence of both a ketone and a halogen allows for a range of oxidative and reductive transformations, with the potential for selectivity depending on the reagents and reaction conditions employed.

Selective Reduction of Ketone and Halide Functions

The selective reduction of either the ketone or the carbon-chlorine bond is a key transformation.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent can influence the stereochemical outcome of the reduction. Biocatalytic reductions using enzymes can also achieve high stereoselectivity. researchgate.net

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like zinc in acetic acid.

The relative reactivity of the ketone and the halide towards reduction allows for chemoselective transformations. For example, mild reducing agents like sodium borohydride will typically reduce the ketone without affecting the C-Cl bond.

| Reagent | Primary Target | Product Type |

| Sodium borohydride (NaBH4) | Ketone | Diol |

| Lithium aluminum hydride (LiAlH4) | Ketone and Halide | Diol (dehalogenated) |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Halide and Ketone | Diol (dehalogenated) |

| Zinc/Acetic Acid | Halide | β-hydroxy ketone |

This table provides a general guide to the selectivity of common reducing agents; actual outcomes can be influenced by substrate and reaction conditions.

Oxidative Cleavage Mechanisms

Oxidative cleavage of this compound would likely involve the breaking of carbon-carbon bonds. Strong oxidizing agents can cleave the bond between the carbonyl carbon and the α-carbon, or the bond between the α-carbon and the β-carbon.

One potential pathway for oxidative cleavage involves the oxidation of the secondary alcohol to a ketone, forming a 1,2-dicarbonyl compound. These diketones are susceptible to cleavage by oxidizing agents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4). Another possibility is the Baeyer-Villiger oxidation, where treatment with a peroxy acid could lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester, which could then be hydrolyzed. The specific products of oxidative cleavage would depend on the reagent used and the reaction conditions.

Rearrangement Reactions and Fragmentations

Detailed studies specifically outlining the rearrangement and fragmentation pathways of this compound are not extensively documented in publicly available literature. However, based on the principles of organic chemistry, potential rearrangement and fragmentation reactions can be postulated. For instance, under certain conditions, molecules with similar functionalities might undergo rearrangements such as 1,2-hydride or 1,2-alkyl shifts, particularly if carbocation intermediates are formed. Fragmentation reactions could potentially occur through cleavage of the carbon-carbon bonds within the propanone backbone, especially under mass spectrometry conditions or photolytic cleavage.

Photochemical Transformations and Radical Mechanisms

While specific photochemical studies on this compound are limited, the presence of the α-hydroxy ketone chromophore suggests it would exhibit photochemical behavior characteristic of this class of compounds, which are widely utilized as photoinitiators in radical polymerization. psu.edubgsu.edu Upon absorption of UV radiation, these molecules typically undergo a Norrish Type I cleavage.

Alpha-hydroxy ketones are well-known Type I photoinitiators. mdpi.com When exposed to UV light, they undergo homolytic cleavage of the α-carbon-carbonyl carbon bond. mdpi.com For this compound, this would result in the formation of a benzoyl radical and a secondary α-chloro-β-hydroxy ethyl radical.

The general mechanism for radical generation in α-hydroxy ketones is illustrated below:

General Reaction Scheme for Photoinitiation by an α-Hydroxy Ketone

| Step | Description |

| 1. Excitation | The ketone absorbs a photon (hν) and is promoted to an excited singlet state. |

| 2. Intersystem Crossing | The singlet state can undergo intersystem crossing to a more stable triplet state. |

| 3. α-Cleavage (Norrish Type I) | The excited triplet state undergoes rapid cleavage of the C-C bond between the carbonyl group and the α-carbon, generating two radical fragments. |

These generated radicals can then initiate polymerization of monomers in a formulation. The efficiency of this process is dependent on the quantum yield of the cleavage reaction and the reactivity of the resulting radicals. psu.edu The presence of substituents on the benzoyl ring can significantly influence the photochemistry and photophysics by altering the nature of the lowest triplet state from n,π* to π,π*. psu.edu

Comparative Reactivity Studies with Structurally Analogous Compounds

The photochemical reactivity of this compound can be inferred by comparing it to structurally similar and well-studied α-hydroxy ketone photoinitiators, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one.

Studies on derivatives of 2-hydroxy-2-methyl-1-phenyl propanone have shown that substituents on the phenyl ring can significantly alter the photochemical properties. psu.edu For instance, electron-donating groups can shift the absorption spectrum to longer wavelengths (bathochromic shift). psu.edu

The presence of amines in a formulation can have a synergistic effect, increasing the rate of cure by mitigating oxygen inhibition. radtech2022.com This effect is observed across various Type I photoinitiators, including α-hydroxy ketones. radtech2022.com It is reasonable to expect that this compound would also exhibit enhanced reactivity in the presence of amines.

Stereochemical Analysis and Chiral Resolution of 2 Chloro 3 Hydroxy 1 Phenylpropan 1 One

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of a chiral molecule is a fundamental aspect of stereochemical analysis. For 2-Chloro-3-hydroxy-1-phenylpropan-1-one, this would involve unequivocally establishing the three-dimensional arrangement of the chloro, hydroxyl, and phenylpropan-1-one groups around the chiral carbon atom.

X-ray Crystallography of Chiral Single Crystals

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration of a chiral compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For this compound, obtaining a suitable single crystal of one of its enantiomers would be the primary requirement. The crystallographic data would provide detailed information on bond lengths, bond angles, and torsional angles, leading to the unequivocal assignment of the (R) or (S) configuration.

Table 1: Hypothetical Crystallographic Data for (S)-2-Chloro-3-hydroxy-1-phenylpropan-1-one

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.02(3) |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis. The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure.

As of the latest literature review, a specific single-crystal X-ray crystallographic study for the determination of the absolute configuration of this compound has not been reported.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are valuable tools for the determination of the absolute configuration of chiral molecules in solution. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. For this compound, the electronic transitions associated with the phenyl chromophore and the carbonyl group would give rise to characteristic Cotton effects in the CD spectrum. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned.

A detailed study on the circular dichroism of the enantiomers of this compound has not been found in the current scientific literature.

Methodologies for Enantiomeric Excess Determination

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of the ee is critical in asymmetric synthesis and for the characterization of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and quantification of enantiomers. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

For the analysis of this compound, a suitable chiral column would be selected based on the functional groups present in the molecule. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds. The mobile phase composition, flow rate, and column temperature would be optimized to achieve baseline separation of the two enantiomers. The ratio of the peak areas in the chromatogram directly corresponds to the enantiomeric ratio of the sample.

Table 2: Exemplary Chiral HPLC Method for the Separation of this compound Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Note: This table presents a hypothetical set of conditions for a chiral HPLC method. Actual experimental conditions would need to be developed and validated.

Specific application notes or research articles detailing a validated chiral HPLC method for the enantiomeric separation of this compound are not currently available.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for the determination of enantiomeric excess. This method relies on the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), to convert the enantiomers into diastereomers or diastereomeric complexes, which are distinguishable by NMR.

In the case of this compound, the hydroxyl group provides a convenient handle for derivatization with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomeric esters would exhibit different chemical shifts for certain protons or carbons in the NMR spectrum. The integration of the corresponding signals allows for the calculation of the enantiomeric excess.

Alternatively, a chiral solvating agent that can form transient diastereomeric complexes with the enantiomers of this compound could be used. This would induce chemical shift non-equivalence for certain nuclei, enabling the quantification of the enantiomers.

Detailed studies applying chiral NMR spectroscopy for the determination of the enantiomeric excess of this compound have not been reported in the literature.

Diastereomeric Ratio Assessment

The compound this compound possesses a single chiral center at the C2 position. Therefore, in its pure form, it exists as a pair of enantiomers and not as diastereomers. The concept of diastereomeric ratio would become relevant if an additional chiral center were introduced into the molecule or if it were synthesized as part of a mixture containing other diastereomers.

For instance, if the hydroxyl group at the C3 position were also chiral, the compound would exist as four stereoisomers (two pairs of enantiomers). In such a scenario, techniques like NMR spectroscopy and chromatography (both chiral and achiral) would be employed to determine the ratio of the different diastereomers present in a sample. However, for the compound , this compound, the assessment of a diastereomeric ratio is not applicable.

Strategies for Chiral Resolution

The separation of enantiomers from the racemic mixture of this compound is a critical step for its application in stereoselective synthesis. Chiral resolution is most commonly performed on the corresponding alcohol, (±)-3-chloro-1-phenylpropan-1-ol, which is a direct precursor. The resolved enantiopure alcohols can then be used to produce the enantiomerically pure target ketone. The primary strategies employed for this separation are enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic alcohol. researchgate.netjocpr.com This process typically involves the enantioselective acylation of the alcohol, where the enzyme catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for their separation. nih.gov

Lipases from various microbial sources have been successfully utilized for resolving racemic chlorohydrins. Common enzymes include those from Pseudomonas fluorescens, Candida rugosa, and Candida antarctica (CALB). researchgate.net The process involves reacting the racemic alcohol with an acyl donor, such as isopropenyl acetate (B1210297) or other esters, in an organic solvent. nih.gov For instance, the kinetic resolution of (±)-3-chloro-1-phenylpropan-1-ol can be efficiently achieved using Amano Lipase (B570770) PS-C II and isopropenyl acetate in tert-butyl methyl ether, which leads to the isolation of the (R)-alcohol with high enantiomeric excess. nih.gov

To improve theoretical yield beyond the 50% limit of standard kinetic resolution, a Dynamic Kinetic Resolution (DKR) process can be implemented. google.com This advanced strategy combines the enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer. A patent describes a DKR process for preparing (R)-(+)-3-chloro-1-phenylpropan-1-ol using lipase CALB as the biocatalyst and an acidic resin as a racemization catalyst. google.com This method overcomes the yield limitations of conventional kinetic resolution. google.com

The table below summarizes representative findings in the enzymatic resolution of the precursor alcohol.

| Biocatalyst | Substrate | Acyl Donor | Solvent | Product | Yield | Enantiomeric Excess (ee) |

| Lipase from Pseudomonas fluorescens (LAK) | Racemic 1-aryl-3-chloropropan-1-ols | - | - | (S)-1-aryl-3-chloropropan-1-ols | 34-42% | 99% |

| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Isopropenyl Acetate | tert-butyl methyl ether | (R)-alcohol | 42% | 99.6% |

| Lipase CALB & Acidic Resin (DKR) | 3-chloro-1-phenylpropan-1-ol | 4-chlorophenol ester | Toluene | (R)-(+)-3-chloro-1-phenylpropan-1-ol ester | >50% (DKR) | High |

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. koreascience.krresearchgate.net This method provides direct separation of the enantiomers without the need for derivatization.

Research has demonstrated the successful separation of the enantiomers of 3-chloro-1-phenylpropanol using a CSP based on quinidine (B1679956) carbamate (B1207046) under normal phase HPLC conditions. nih.gov The study investigated the influence of the mobile phase composition, finding that eluents containing ethyl acetate as a polar modifier achieved high selectivity for the enantiomers. nih.gov Such chromatographic methods are invaluable for both determining the enantiomeric purity of a sample and for isolating small quantities of highly pure enantiomers. nih.govmdpi.com

The key parameters for the chromatographic separation of the precursor alcohol are detailed below.

| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase Modifier | Selectivity Factor (α) |

| Silica-bonded quinidine carbamate | 3-chloro-1-phenylpropanol | Ethyl acetate | ~1.07-1.09 |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the molecule's functional groups. libretexts.org

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 2-Chloro-3-hydroxy-1-phenylpropan-1-one by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The presence of an α-halogen adjacent to a carbonyl group is known to influence the frequency of the carbonyl stretching vibration. nih.govwikipedia.org

The key functional groups and their expected absorption bands are:

Hydroxyl Group (O-H): A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, characteristic of the stretching vibration of an intermolecularly hydrogen-bonded hydroxyl group.

Aromatic C-H: Stretching vibrations of the C-H bonds on the phenyl ring are expected to appear as a group of peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Carbonyl Group (C=O): A strong, sharp absorption band is the most prominent feature for ketones. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.org However, the presence of the adjacent electron-withdrawing chlorine atom at the α-position is expected to increase the frequency of the C=O stretch to approximately 1725-1745 cm⁻¹ due to the inductive effect.

Aromatic C=C: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-Cl Bond: The stretching vibration for the carbon-chlorine bond is expected to be found in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl | C=O Stretch | 1725 - 1745 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl C-H | C-H Stretch | 2980 - 2850 | Medium |

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in the polarizability of a bond. nih.gov It is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be effective in characterizing the phenyl ring and the carbon backbone.

Key expected Raman signals include:

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the phenyl group, typically around 1000 cm⁻¹, is expected to produce a strong and sharp signal. Other aromatic C=C stretching and C-H bending modes will also be visible.

Carbonyl Group (C=O): The carbonyl stretch, while strong in the IR, will also be present in the Raman spectrum, likely in a similar region (1725-1745 cm⁻¹).

C-Cl Stretch: The carbon-chlorine bond will exhibit a characteristic stretching vibration, providing confirmatory evidence of its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to establish the precise connectivity of atoms.

While specific spectral data for this compound is not widely published, predictions can be made based on closely related analogs and established chemical shift principles. semanticscholar.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Aromatic Protons (C₆H₅): These protons would appear as a series of multiplets in the downfield region, typically between δ 7.4 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded.

Methine Proton (-CH(Cl)-): The proton on the carbon bearing the chlorine atom (C2) would be significantly deshielded by both the adjacent carbonyl group and the electronegative chlorine. It is expected to appear as a doublet of doublets (dd) or a triplet (t) around δ 5.0-5.5 ppm, due to coupling with the two diastereotopic protons of the adjacent methylene (B1212753) group.

Methylene Protons (-CH₂(OH)): The two protons on the carbon attached to the hydroxyl group (C3) are diastereotopic and would likely appear as two separate multiplets, or a complex multiplet, in the range of δ 3.8-4.2 ppm. They would be coupled to the methine proton at C2.

Hydroxyl Proton (-OH): The signal for the hydroxyl proton can vary in position and shape depending on the solvent, concentration, and temperature. It may appear as a broad singlet or a triplet (if coupled to the methylene protons) between δ 2.0 and 4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 195-200 ppm. semanticscholar.org

Aromatic Carbons: The carbons of the phenyl ring would appear in the typical aromatic region of δ 128-137 ppm. The carbon attached to the carbonyl group (ipso-carbon) would be distinct from the others.

Carbon with Hydroxyl Group (-CH₂OH): The C3 carbon, attached to the hydroxyl group, is expected to resonate around δ 65-70 ppm.

Carbon with Chlorine Atom (-CHCl-): The C2 carbon, bonded to the electronegative chlorine atom and adjacent to the carbonyl group, would be found in the range of δ 60-65 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (C=O) | - | 195 - 200 |

| C2 (-CHCl-) | 5.0 - 5.5 | 60 - 65 |

| C3 (-CH₂OH) | 3.8 - 4.2 | 65 - 70 |

| C-ipso | - | 135 - 138 |

| C-ortho | 7.8 - 8.0 | 128 - 130 |

| C-meta | 7.4 - 7.6 | 128 - 130 |

| C-para | 7.5 - 7.7 | 133 - 135 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation (cross-peak) would be observed between the methine proton at C2 and the methylene protons at C3. A correlation between the methylene protons and the hydroxyl proton might also be observed, confirming their proximity. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would show cross-peaks between the methine proton and C2, the methylene protons and C3, and the aromatic protons with their respective carbons. youtube.com

The ortho-protons of the phenyl ring to the carbonyl carbon (C1).

The methine proton (H2) to the carbonyl carbon (C1) and the methylene carbon (C3).

The methylene protons (H3) to the methine carbon (C2).

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Expected Key Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | H2 ↔ H3, H3 ↔ OH |

| HSQC | ¹H - ¹³C (1-bond) | H2 ↔ C2, H3 ↔ C3, Aromatic H ↔ Aromatic C |

Quantitative NMR (qNMR) can be employed to determine the precise amount of a specific functional group in a sample. For the hydroxyl group, a common and highly accurate method involves chemical derivatization followed by ³¹P NMR spectroscopy. osti.govnih.gov

This technique involves reacting the hydroxyl group of this compound with a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). osti.govncsu.edu This reaction forms a phosphite (B83602) ester derivative. The derivatized compound provides a sharp, distinct signal in the ³¹P NMR spectrum, which has a wide chemical shift range and high sensitivity. springernature.com

By acquiring the ³¹P NMR spectrum in the presence of a known amount of an internal standard (that also reacts with the reagent or has a known phosphorus content), the integral of the signal corresponding to the derivatized hydroxyl group can be compared to the integral of the standard. This comparison allows for the precise calculation of the molar quantity of the hydroxyl group present in the original sample, offering a powerful tool for purity assessment and quantitative analysis. nih.govscispace.com

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₉H₉ClO₂), the molecular ion peak (M⁺) would be expected to appear as a characteristic doublet due to the presence of chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.

The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways characteristic of α-chloroketones and alcohols. wikipedia.orglibretexts.org Key fragmentation mechanisms include:

Alpha-Cleavage: This is a common pathway for ketones where the bond between the carbonyl carbon and the adjacent alpha-carbon is broken. miamioh.edu Two primary alpha-cleavage patterns are possible:

Cleavage between C1 and C2, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and a neutral radical. This is often a dominant peak in the spectra of aromatic ketones. miamioh.edu

Cleavage of the phenyl group, resulting in a C₈H₈ClO₂⁺ fragment.

Cleavage adjacent to the hydroxyl group: Similar to alcohols, fragmentation can occur at the C2-C3 bond.

Loss of Neutral Molecules: The molecule can undergo rearrangement and elimination of small, stable neutral molecules. This includes the loss of a chlorine radical (•Cl), hydrogen chloride (HCl), or a water molecule (H₂O) from the molecular ion. researchgate.net

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 148 | [M - HCl]⁺ | Loss of Hydrogen Chloride |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage |

| 77 | [C₆H₅]⁺ | Loss of CO from Benzoyl Cation |

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a solid-state lattice. Although a specific crystal structure for this compound has not been reported, analysis of analogous compounds such as 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one provides insight into the type of data that would be obtained from such a study. This analysis yields fundamental information including bond lengths, bond angles, and torsion angles, which confirms the molecular connectivity and conformation.

Table 2: Example Crystallographic Data for a Related Halohydrin Compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₅H₁₃ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Value |

| Z (Molecules per unit cell) | 4 |

Crystallographic Software Tools and Refinement Techniques

The process of determining a crystal structure from raw X-ray diffraction data involves a suite of specialized software programs. After data collection on a diffractometer, the initial processing, including intensity integration and scaling, is performed. An essential step is the application of an absorption correction to account for the attenuation of X-rays by the crystal, often carried out using programs like SADABS.

The crystal structure is then solved using either direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined using full-matrix least-squares on F² techniques, commonly implemented in software packages such as the SHELXL program. This iterative refinement process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the structural model, ultimately yielding a precise and reliable representation of the molecular structure.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The molecule possesses a hydroxyl group (-OH), which is a strong hydrogen bond donor, and a carbonyl oxygen (C=O), which is an effective hydrogen bond acceptor.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the benzoyl group (C₆H₅-C=O).

This system gives rise to two characteristic electronic transitions:

n→π* Transition: This involves the excitation of a non-bonding electron (from the oxygen lone pair) into an anti-bonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and occurs at a longer wavelength.

π→π* Transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is associated with the conjugated system of the phenyl ring and the carbonyl group, resulting in a strong absorption band (high ε) at a shorter wavelength. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA thermogram would be expected to show a multi-step decomposition process. The initial mass loss at lower temperatures could correspond to the elimination of small molecules. Given the structure, likely initial decomposition pathways would be the loss of water (dehydration) or the loss of hydrogen chloride (dehydrochlorination), a common thermal degradation pathway for chlorinated compounds. nih.gov As the temperature is further increased, subsequent steps in the thermogram would represent the cleavage and breakdown of the remaining organic backbone, ultimately leading to complete decomposition at high temperatures.

The required analyses, including Density Functional Theory (DFT) calculations for molecular geometry, spectroscopic parameter calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, conformational analysis, reaction pathway modeling, and the analysis of noncovalent interactions, appear to have not been published in the accessible literature for "this compound".

To fulfill the user's request, which requires a thorough and scientifically accurate article based on existing research, specific studies on the target compound are necessary. Without such dedicated research, generating content that meets the specified requirements of being both detailed and strictly focused on "this compound" is not feasible.

Computational and Theoretical Studies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It is instrumental in predicting and understanding a molecule's chemical reactivity, particularly its electrophilic and nucleophilic sites. The MEP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule, providing a color-coded guide to its reactive regions. researchgate.net

For 2-Chloro-3-hydroxy-1-phenylpropan-1-one, the MEP map would highlight distinct regions of varying electron density, which are crucial for its chemical behavior.

Negative Potential Regions (Nucleophilic Sites): Regions with a high concentration of electrons exhibit a negative electrostatic potential, typically colored in shades of red and orange. These areas are prone to attack by electrophiles. In the structure of this compound, the most significant negative potential is expected to be localized on the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH) due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential Regions (Electrophilic Sites): Regions with a deficiency of electrons have a positive electrostatic potential and are usually colored in shades of blue. These sites are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be a prominent site of positive potential, making it a likely hydrogen bond donor. The carbon atom of the carbonyl group and the carbon atom bonded to the chlorine atom would also exhibit a degree of positive potential, marking them as potential sites for nucleophilic interaction.

Neutral Regions: Areas with near-zero potential are typically colored green and represent regions of lower reactivity, such as the phenyl ring's carbon and hydrogen atoms.

The insights from an MEP analysis are critical for predicting how this compound might interact with other molecules, including biological receptors or enzymes.

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors This table outlines the general correlation between the colors on an MEP map and the electrostatic potential, indicating the likely type of chemical interaction.

| Color Range | Electrostatic Potential | Indicated Reactivity | Potential Interaction Type |

| Red | Most Negative | Strong Nucleophilic Site | Electrophilic Attack, Hydrogen Bonding (Acceptor) |

| Orange/Yellow | Moderately Negative | Nucleophilic Site | Electrophilic Attack, Hydrogen Bonding (Acceptor) |

| Green | Near-Zero / Neutral | Low Reactivity | Van der Waals / Hydrophobic Interactions |

| Blue | Positive | Electrophilic Site | Nucleophilic Attack, Hydrogen Bonding (Donor) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org In the context of drug discovery and molecular biology, MD simulations are essential for modeling the complex interactions between a small molecule (ligand), such as this compound, and a biological macromolecule like a protein. plos.org These simulations provide a dynamic view of the binding process, revealing details about the stability of the protein-ligand complex and the specific interactions that maintain it. nih.gov

A typical MD simulation study for this compound interacting with a protein target would involve several key steps and analyses:

System Setup: The simulation begins by placing the docked protein-ligand complex into a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov

Simulation Run: The system's trajectory is then calculated by solving Newton's equations of motion for every atom, typically over a timescale of nanoseconds to microseconds. youtube.com

Trajectory Analysis: The resulting trajectory is analyzed to extract detailed information about the interaction. Key parameters evaluated include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for the protein and the ligand over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains structurally stable. youtube.com

Hydrogen Bond Analysis: The simulation tracks the formation and breakage of hydrogen bonds between the ligand and the protein. Identifying persistent hydrogen bonds is crucial for understanding the key residues involved in anchoring the ligand in the binding pocket. youtube.com

Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of the affinity between the ligand and the protein.

MD simulations can reveal how this compound adapts its conformation within a protein's binding site and how the protein itself may undergo conformational changes to accommodate the ligand. youtube.com This dynamic information is invaluable for rational drug design and for understanding the molecular basis of the compound's potential biological activity.

Table 2: Hypothetical Results from a 100 ns MD Simulation of this compound with a Protein Target This table presents example data that could be generated from an MD simulation to assess the stability and nature of a protein-ligand complex.

| Analysis Metric | Result | Interpretation |

| Protein RMSD | Stable fluctuation around 0.25 nm | The protein's overall structure remains stable throughout the simulation with the ligand bound. |

| Ligand RMSD | Stable fluctuation around 0.10 nm | The ligand maintains a stable binding pose within the protein's active site. |

| Average H-Bonds | 2.5 | An average of two to three hydrogen bonds are consistently maintained between the ligand and protein. |

| Key H-Bonding Residues | TYR 150, SER 210 | The hydroxyl and carbonyl groups of the ligand form persistent hydrogen bonds with these specific amino acid residues. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | The negative value indicates a favorable and strong binding affinity between the ligand and the protein. |

Role As a Building Block and Intermediate in Advanced Organic Synthesis

Precursor for Chiral β-Amino Alcohols and Propanol Derivatives

Chiral β-amino alcohols are crucial structural motifs found in many natural products and pharmaceuticals. The synthesis of these compounds often involves the stereoselective transformation of functionalized precursors. α-hydroxy ketones, a class to which 2-chloro-3-hydroxy-1-phenylpropan-1-one belongs, are key starting materials for the biocatalytic synthesis of chiral amino alcohols. Engineered amine dehydrogenases have been utilized for the asymmetric reductive amination of α-hydroxy ketones, yielding chiral amino alcohols with high enantioselectivity. nih.gov This enzymatic approach offers a direct and efficient route to these valuable compounds.

Furthermore, the chloro-substituted propanol structure is a key intermediate in the synthesis of important pharmaceutical agents. For instance, chiral (R)-(+)-3-chloro-1-phenylpropan-1-ol is a precursor for certain drugs, and its synthesis can be achieved through chemical or biological resolution methods. google.com Similarly, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol is a crucial intermediate for the synthesis of S-type phenylephrine, prepared via enzymatic catalysis from α-chloro-3-hydroxyacetophenone. google.com These examples highlight the significance of the chloro-alcohol functionality, present in this compound, in accessing chiral propanol and, subsequently, amino alcohol derivatives.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the α-chloro ketone functionality allows this compound to serve as an intermediate in the construction of more complex molecular frameworks. Multicomponent reactions (MCRs) are a powerful tool in organic synthesis for the efficient construction of complex molecules from simple starting materials. researchgate.net The functional groups present in this compound make it a potential substrate for such reactions, where the ketone, chloro, and hydroxyl groups can participate in sequential or one-pot transformations to build intricate molecular scaffolds. While specific examples detailing the use of this compound in MCRs are not prevalent, the general reactivity of α-haloketones suggests its suitability for this purpose.

Derivatization for Structural Diversification

The presence of multiple reactive sites—the ketone carbonyl, the α-chloro group, and the β-hydroxy group—in this compound provides ample opportunities for derivatization to create a diverse library of compounds. The ketone can undergo reactions such as reduction, condensation, and addition. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution by a variety of nucleophiles. The hydroxyl group can be acylated, alkylated, or oxidized.

This multi-faceted reactivity allows for the systematic modification of the parent structure, leading to a wide range of derivatives with potentially different biological activities or physicochemical properties. For example, the reaction of related α-haloketones with different nucleophiles is a common strategy for generating structural diversity.

Synthesis of Other Key Functionalized Organic Compounds

Beyond its role as a precursor to amino alcohols, this compound can be utilized in the synthesis of other important functionalized organic compounds. The α-chloro ketone moiety is a precursor to α-hydroxy ketones through nucleophilic substitution with a hydroxide source. The resulting α,β-dihydroxy ketone is a valuable synthon in its own right.

Moreover, the combination of the chloro and hydroxy functionalities can be exploited to synthesize cyclic compounds such as epoxides or other heterocyclic systems through intramolecular reactions. The specific reaction pathways and resulting products would depend on the reaction conditions and the reagents employed.

Below is a table summarizing the types of derivatives that can be synthesized from this compound, showcasing its versatility.

| Starting Material | Reagent/Reaction Condition | Product Class |

| This compound | Amine/Reducing Agent | β-Amino alcohols |

| This compound | Nucleophile (e.g., RS-, N3-, CN-) | Substituted propanones |

| This compound | Base | Phenyl glycidyl ketone |

| This compound | Reducing Agent (e.g., NaBH4) | Chloro-dihydroxy propanes |

Exploration of Biological Activities: Mechanistic and Structural Basis

Mechanisms of Interaction with Biological Targets

The halohydrin moiety of 2-Chloro-3-hydroxy-1-phenylpropan-1-one is a key structural feature that likely dictates its interaction with biological targets. Halohydrins are known to be reactive functional groups, capable of participating in various chemical transformations that can be extrapolated to a biological context. masterorganicchemistry.combyjus.com The inherent reactivity of the carbon-chlorine bond, adjacent to a hydroxyl group, suggests a potential for interaction with nucleophilic residues found in biological macromolecules like proteins and enzymes. leah4sci.com

While direct studies on this compound are limited, its structure suggests a potential to act as an enzyme modulator. The electrophilic character of the carbon atom bonded to the chlorine atom makes it susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or serine within an enzyme's active site. This could lead to the formation of a covalent bond, resulting in irreversible inhibition of the enzyme. This mechanism is a common strategy in drug design for achieving potent and long-lasting enzymatic inhibition.

The interaction of small molecules with cellular components can lead to the modulation of signaling pathways. By covalently modifying key proteins or enzymes, compounds with reactive groups like halohydrins could potentially disrupt normal cellular signaling cascades. For instance, inhibition of a specific kinase or phosphatase through covalent modification could alter phosphorylation-dependent signaling pathways, impacting cellular processes. Research on benzoxazole (B165842) derivatives has shown that such compounds can influence pathways involving p-NF-κB and p-Akt protein expression, indicating that small molecules can indeed modulate critical cellular signals. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of this compound, the phenyl ring, the chloro group, and the hydroxy group are all critical determinants of its potential biological effects.

The presence and position of substituents on the phenyl ring can dramatically alter the biological profile of a compound. The chlorine atom, in particular, plays a significant role.

Electronic Effects : Chlorine is an electron-withdrawing group, which can influence the reactivity of the entire molecule. This can enhance its ability to interact with biological targets. researchgate.net

Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule. This can improve its ability to cross cell membranes and reach intracellular targets.

Steric Effects : The size of the chlorine atom can influence how the molecule fits into the binding site of a protein or enzyme.

Studies on various classes of compounds, including flavonoids and oxazoles, have consistently shown that halogen substituents can significantly enhance antimicrobial and other biological activities. researchgate.netresearchgate.net For example, the presence of a chloro group on the phenyl ring of certain hydrazone compounds was found to contribute to their antibacterial activity. researchgate.net Similarly, research on flavonoid derivatives demonstrated that the presence of chlorine or bromine atoms had a significant effect on their antimicrobial properties. researchgate.netnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.gov The this compound structure contains a hydroxyl group that could potentially participate in radical scavenging.

The primary mechanisms by which phenolic compounds exert antioxidant effects are through hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective antioxidant. nih.gov The efficiency of this process is influenced by the stability of the phenoxyl radical formed, which in turn is affected by other substituents on the aromatic ring. nih.gov

Antimicrobial Efficacy and Mechanisms of Action

Research into related compounds provides strong evidence for the potential antimicrobial activity of chlorinated phenylpropanones. Specifically, studies on chalcones, which share a similar phenylpropanone core structure, have detailed their efficacy against various microbial strains.

A study on a series of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds demonstrated significant antibacterial and antifungal activities. researchgate.net The presence of the chloro and hydroxyl groups on the phenyl ring was critical to this activity. The antimicrobial efficacy of these related chalcones against a panel of bacteria and fungi is summarized in the table below.

| Microorganism | Compound (Substituent on 2nd Phenyl Ring) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 3-NO₂ | 15 |

| 4-OCH₃ | 14 | |

| 3-OC₆H₅ | 13 | |

| Escherichia coli | 3-NO₂ | 16 |

| 4-OCH₃ | 13 | |

| 3-OC₆H₅ | 12 | |

| Candida albicans | 3-NO₂ | 14 |

| 4-OCH₃ | 17 | |

| 3-OC₆H₅ | 16 | |

| Aspergillus niger | 3-NO₂ | 13 |

| 4-OCH₃ | 18 | |

| 3-OC₆H₅ | 17 |

Data adapted from a study on substituted (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds. researchgate.net

The mechanisms underlying the antimicrobial action of such compounds are often multifaceted. Flavonoids and chalcones are known to inhibit microbial growth through various means, including:

Inhibition of Nucleic Acid Synthesis : Some flavonoids can interfere with the function of enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.gov

Disruption of Cytoplasmic Membrane Function : These compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of essential cellular components and cell death. nih.gov

Inhibition of Energy Metabolism : Interference with the electron transport chain and ATP synthesis can deprive microbial cells of the energy required for survival. nih.gov

The combination of a lipophilic, chlorinated phenyl ring and a reactive halohydrin group in this compound provides a structural basis for these potential antimicrobial activities.

Absence of Specific Computational Docking Studies on this compound Hinders Putative Target Identification

Despite the growing application of computational methods in drug discovery, a thorough review of scientific literature reveals a notable gap in the in-silico analysis of the chemical compound this compound. Specifically, there are no publicly available computational docking studies detailing its interactions with biological targets. This lack of data precludes a detailed discussion on its putative target identification based on molecular docking simulations.

Computational docking is a pivotal technique in molecular modeling, allowing researchers to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in identifying potential biological targets for novel compounds by simulating the interaction between a ligand (in this case, this compound) and a variety of macromolecular targets, such as proteins and enzymes. The insights gained from these studies, including binding affinities and specific molecular interactions, are fundamental to understanding the mechanistic basis of a compound's potential biological activity.

However, in the case of this compound, the scientific community has yet to publish research employing this methodology. While studies on structurally related compounds exist, the strict focus on this specific chemical entity as per the user's request means that no scientifically accurate and detailed research findings or data tables can be presented. The generation of such information without supporting published data would be speculative and unscientific.